4-ethyl-3-(trifluoromethyl)benzoic acid
Description
Properties
CAS No. |
213598-17-5 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Ethyl 3 Trifluoromethyl Benzoic Acid
Established Synthetic Routes for Trifluoromethylated Benzoic Acids
The synthesis of trifluoromethylated benzoic acids, a class of compounds to which 4-ethyl-3-(trifluoromethyl)benzoic acid belongs, is typically achieved through several well-documented pathways. These methods often involve the construction of the trifluoromethyl-substituted aromatic ring first, followed by the introduction or modification of the carboxyl group, or vice-versa.
Oxidation Pathways of Precursor Aromatic Aldehydes or Alkenes
A common and direct method for the synthesis of benzoic acids is the oxidation of a precursor group already attached to the aromatic ring. wikipedia.org Alkyl groups on a benzene (B151609) ring, particularly those in a benzylic position, can be oxidized to a carboxylic acid. wikipedia.org Similarly, aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidants. wikipedia.org
For trifluoromethylated systems, this approach is highly effective. For instance, 4-(trifluoromethyl)benzaldehyde (B58038) can be oxidized to 4-(trifluoromethyl)benzoic acid with high efficiency. chemicalbook.com One method employs oxygen as the oxidant in water, catalyzed by a mixture of copper(II) and cobalt(II) acetates, achieving a near-quantitative yield. chemicalbook.com This process is illustrative of the direct oxidation of an aldehyde functional group without affecting the stable trifluoromethyl group. chemicalbook.com
| Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)benzaldehyde | O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O | Water | 70°C | 99% | chemicalbook.com |
Halogen-Metal Exchange and Carboxylation Approaches
Halogen-metal exchange reactions provide a powerful tool for creating a nucleophilic carbon center on an aromatic ring, which can then be carboxylated. This process typically involves reacting an aryl halide with an organometallic reagent, such as an organolithium or Grignard reagent. google.comharvard.edu The resulting aryl-metal species is then quenched with carbon dioxide to form the carboxylate salt, which is subsequently protonated to yield the benzoic acid. wikipedia.org
For example, the synthesis of 2-trifluoromethylbenzoic acid can be accomplished from a phenylfluoroform via a lithium intermediate. google.com However, this route can sometimes lead to the formation of isomers, which can be challenging to separate due to their similar physical properties. google.com The use of i-propylmagnesium chloride or bromide is common for magnesium-halogen exchange, and the functional group tolerance of this method has made it a preferred choice for preparing highly functionalized organomagnesium reagents. harvard.edu The rate of exchange is often accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu
Multi-step Fluorination and Hydrolysis Protocols
Industrial-scale synthesis of trifluoromethylaromatics often relies on multi-step processes starting from readily available precursors. acs.org A common strategy involves the fluorination of a trichloromethyl group (-CCl₃) to a trifluoromethyl group (-CF₃), a transformation known as the Swarts reaction. acs.org
One patented method for producing 2-trifluoromethylbenzoic acid begins with 2-trichloromethyl benzal chloride. google.com This starting material undergoes fluorination with anhydrous hydrogen fluoride, followed by hydrolysis and oxidation of the benzal chloride group with nitric acid to yield the final carboxylic acid. google.com Another comprehensive four-step route starts from a toluic acid (methylbenzoic acid). google.com The process involves:
Acylation: The starting toluic acid is converted to its corresponding acyl chloride using thionyl chloride.
Chlorination: The methyl group is converted to a trichloromethyl group via light-induced chlorination.
Fluorination: The trichloromethyl group is fluorinated to a trifluoromethyl group, yielding a trifluoromethylbenzoyl halide.
Hydrolysis: The acyl halide is hydrolyzed to the final trifluoromethylbenzoic acid. google.com
The hydrolysis of a trifluoromethyl group itself to a carboxylic acid using highly acidic media like fuming sulfuric acid has also been reported, representing a method for preparing carboxylic arylphosphines from their trifluoromethylated precursors. nih.govrsc.org
Catalytic Trifluoromethylation Methods in Aromatic Systems
Modern organic synthesis has seen the development of powerful catalytic methods for the direct introduction of trifluoromethyl groups into aromatic systems. These methods can offer higher efficiency and functional group tolerance compared to classical approaches. nih.govnih.gov
Copper-catalyzed or copper-mediated cross-coupling reactions are prominent, often using aryl iodides as starting materials. nih.govrsc.org For example, a variety of aryl iodides can be efficiently converted to trifluoromethyl (hetero)arenes using potassium trifluoroacetate (B77799) (CF₃CO₂K) as the CF₃ source in the presence of a copper catalyst. nih.gov This reaction can be performed effectively in a flow system, significantly reducing reaction times. nih.gov Another approach uses trifluoromethylsilanes (e.g., TMSCF₃, the Ruppert-Prakash reagent) in the presence of copper(I)-diamine complexes to trifluoromethylate iodoarenes. acs.orgrsc.org
More recently, photoredox catalysis has emerged as a strategy for the direct trifluoromethylation of C-H bonds in aromatic systems, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov This method uses a photocatalyst that, upon excitation by light, initiates a radical process leading to the substitution of a hydrogen atom with a CF₃ group. nih.gov These catalytic methods represent a significant step forward, providing a new strategic approach for installing trifluoromethyl groups. nih.gov
| Method | Catalyst System | CF₃ Source | Substrate | Key Advantage | Reference |
|---|---|---|---|---|---|
| Photoredox Catalysis | Ruthenium or Iridium photocatalyst | CF₃SO₂Cl or others | Unactivated Arenes (C-H bonds) | Direct C-H functionalization | nih.gov |
| Copper-Catalyzed Cross-Coupling | CuI / 1,10-phenanthroline | CF₃CO₂K | Aryl Iodides | Efficient in flow systems | nih.gov |
| Copper-Catalyzed Cross-Coupling | CuX / 1,10-phenanthroline | Trifluoromethylsilanes | Aryl Iodides | Good yields for various iodoarenes | rsc.org |
Novel Synthetic Approaches for this compound
While established routes provide reliable access to trifluoromethylated benzoic acids, ongoing research focuses on developing more efficient, safer, and environmentally benign synthetic strategies. For a specific target like this compound, these novel approaches often incorporate principles of green chemistry.
Principles of Green Chemistry in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved by improving atom economy, using safer solvents, employing catalytic rather than stoichiometric reagents, and designing energy-efficient processes.
Several of the modern synthetic methods described above align with these principles and represent novel approaches applicable to the target molecule's synthesis:
Use of Greener Solvents and Reagents: The oxidation of a precursor aldehyde, such as 4-ethyl-3-(trifluoromethyl)benzaldehyde, could be performed using water as a solvent and molecular oxygen as the terminal oxidant, as demonstrated for similar structures. chemicalbook.com This avoids the use of hazardous heavy metal oxidants and volatile organic solvents.
Catalytic Efficiency: Applying direct C-H trifluoromethylation via photoredox catalysis to 4-ethylbenzoic acid would be a highly atom-economical and innovative route. nih.govacs.org This would bypass the need for halogenation and subsequent coupling steps, significantly shortening the synthetic sequence and reducing waste.
Process Intensification with Flow Chemistry: A copper-catalyzed trifluoromethylation of a precursor like 4-ethyl-3-iodobenzoic acid could be performed in a continuous flow reactor. nih.gov Flow chemistry offers enhanced safety, better heat and mass transfer, and potential for easier scale-up compared to traditional batch processing, all of which are tenets of green engineering. nih.gov
Recyclable Reaction Media: The use of ionic liquids as recyclable solvents for oxidation reactions has been explored for aromatic aldehydes and could be adapted for the synthesis of the target compound, minimizing solvent waste. organic-chemistry.org
Waste Reduction: Synthetic routes that avoid the generation of large amounts of inorganic waste, such as the nitric acid-based hydrolysis/oxidation protocol, are preferable. google.com
By strategically combining modern catalytic methods with green chemistry principles, novel and optimized synthetic routes to this compound can be designed, improving both the economic and environmental viability of its production.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₉F₃O₂ |
| 2-trifluoromethylbenzoic acid | C₈H₅F₃O₂ |
| 4-(trifluoromethyl)benzoic acid | C₈H₅F₃O₂ |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O |
| 2-trichloromethyl benzal chloride | C₈H₅Cl₃ |
| Toluid acid (methylbenzoic acid) | C₈H₈O₂ |
| Thionyl chloride | SOCl₂ |
| Potassium trifluoroacetate | C₂F₃KO₂ |
| Trifluoromethylsilane (TMSCF₃) | C₄H₉F₃Si |
| 4-ethylbenzoic acid | C₉H₁₀O₂ |
| 4-ethyl-3-iodobenzoic acid | C₉H₉IO₂ |
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound is not straightforward and requires precise control over the introduction of substituents to ensure the correct isomer is formed. The primary challenge lies in controlling the regiochemistry of the aromatic substitution reactions on the benzene ring. Several plausible strategies can be employed, drawing from established methodologies for the synthesis of similarly substituted aromatic compounds.
One of the most effective methods for achieving regioselectivity is through ortho-directed metalation . This strategy involves the deprotonation of a substituted benzene ring at a position adjacent (ortho) to a directing group. In a potential synthesis for this compound, one could start with 1-ethyl-2-(trifluoromethyl)benzene. The trifluoromethyl group is a strong electron-withdrawing group and can direct lithiation to the adjacent position. beilstein-journals.org Subsequent reaction with carbon dioxide (carboxylation) would introduce the carboxylic acid group at the desired position, yielding the target molecule. The competition in directing effects between the ethyl group and the trifluoromethyl group is a critical factor in this approach. beilstein-journals.org
Another powerful strategy involves transition-metal-catalyzed cross-coupling reactions . A potential route could begin with a di-halogenated precursor, such as 1,4-dibromo-2-(trifluoromethyl)benzene. A regioselective Suzuki or Stille coupling could be performed to introduce the ethyl group at the 4-position, followed by a second coupling or a carbonylation reaction to install the carboxylic acid group at the 1-position. The success of this route hinges on the differential reactivity of the two halogen atoms, allowing for sequential and controlled functionalization.
Finally, multi-component reactions offer an efficient way to construct complex molecules in a single step. A three-component reaction, similar to those used for synthesizing other trifluoromethylated arenes, could be envisioned. researchgate.net This might involve reacting a suitable 1,3-dielectrophile with nucleophiles that would ultimately form the ethyl and carboxylate moieties on the trifluoromethyl-substituted ring. researchgate.net Achieving the desired regioselectivity in such a complex transformation would be highly dependent on the choice of reactants and catalysts.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic investigation of catalysts, solvents, temperature, and pressure.
Catalyst Development and Ligand Effects
The choice of catalyst is crucial for the efficiency and selectivity of many of the potential synthetic steps.
For Cross-Coupling Reactions: Palladium-based catalysts are the standard for Suzuki, Stille, and other similar cross-coupling reactions. The development of these catalysts often focuses on the ligand bound to the palladium center. Ligands, such as phosphines (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the regioselectivity of the reaction. For a specific substrate, screening a variety of ligands is often necessary to find the optimal conditions.
For Oxidation Reactions: If the benzoic acid is formed by oxidizing a precursor like 4-ethyl-3-(trifluoromethyl)benzaldehyde, a combination of metal catalysts might be employed. For example, a system using copper(II) acetate (B1210297) and cobalt(II) acetate has been shown to be effective for the aerobic oxidation of substituted benzaldehydes to their corresponding benzoic acids. chemicalbook.com
For Multi-Component Reactions: Lewis acids like indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) have been shown to effectively catalyze the formation of complex trifluoromethylated arenes. researchgate.net The development of new catalytic systems, potentially involving other metals and specialized ligands, could further enhance the yields of such reactions. nih.gov
| Reaction Type | Potential Catalyst | Common Ligands/Additives | Research Finding |
| Ortho-metalation | n-Butyllithium / s-Butyllithium | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | The trifluoromethoxy group, similar to trifluoromethyl, can direct metalation. The choice of base and additive is crucial for regioselectivity. beilstein-journals.org |
| Cross-Coupling | Pd(OAc)₂ / Pd(PPh₃)₄ | Phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Ligand choice is critical for reaction efficiency and preventing side reactions. |
| Oxidation | Cu(OAc)₂ / Co(OAc)₂ | Oxygen (from air or balloon) | A combination of copper and cobalt acetates can catalyze the oxidation of a benzaldehyde to a benzoic acid with high yield. chemicalbook.com |
| Multi-component Reaction | In(OTf)₃ | Trimethylsilyl (B98337) chloride (TMSCl) | In(OTf)₃ was found to be an effective catalyst, with additives like TMSCl enhancing the reaction. researchgate.net |
Solvent System Selection and Reaction Medium Effects
The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing reaction rates, selectivity, and yields.
In the synthesis of related trifluoromethylated compounds, a range of solvents has been tested. For instance, in a three-component reaction to form a trifluoromethyl arene, 1,2-dichloroethane (B1671644) (DCE) was found to provide a superior yield compared to dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). researchgate.net This highlights the importance of solvent screening as a key part of process optimization.
The choice of solvent often depends on the specific reaction step:
Aprotic Polar Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in cross-coupling reactions to dissolve ionic intermediates and reagents.
Aprotic Nonpolar Solvents such as toluene (B28343) or hexane (B92381) are suitable for reactions involving organometallic reagents like organolithiums and can be excellent for purification by recrystallization. google.com
Protic Solvents like water or alcohols may be required for certain steps, such as hydrolysis of an ester or nitrile to form the final carboxylic acid. google.comgoogle.com
| Solvent | Type | Common Application | Finding/Rationale |
| 1,2-Dichloroethane (DCE) | Chlorinated | Multi-component reactions | Found to give the highest yield in a study compared to DCM, ACN, and THF. researchgate.net |
| Toluene | Aromatic Hydrocarbon | Cross-coupling, Recrystallization | A common nonpolar solvent for organometallic reactions and purification. google.comgoogle.com |
| Tetrahydrofuran (THF) | Ether | Grignard/Organolithium reactions | Effective at solvating organometallic reagents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Cross-coupling, Nucleophilic substitution | Its high polarity can facilitate reactions involving charged intermediates. sigmaaldrich.com |
| Water | Protic | Hydrolysis | Used in the final hydrolysis step to convert precursors into the carboxylic acid. chemicalbook.comgoogle.com |
Temperature and Pressure Control
Precise control of temperature and pressure is essential for managing reaction kinetics, selectivity, and safety.
Pressure: While many reactions are conducted at atmospheric pressure, certain transformations require elevated pressure.
Catalytic Hydrogenation: If a synthesis route involves the reduction of a nitro group or another functional group via catalytic hydrogenation, pressures of hydrogen gas (e.g., 2-20 bar) are typically required to facilitate the reaction. google.com
Carbonylation Reactions: The introduction of a carbonyl group using carbon monoxide gas is another process that necessitates high pressures to ensure a sufficient concentration of the gaseous reactant in the reaction medium.
The optimization of these physical parameters is an empirical process, often guided by initial small-scale trials before scaling up the synthesis. beilstein-journals.org
Application As a Synthetic Building Block and Intermediate in Chemical Synthesis
Role in Medicinal Chemistry Scaffold and Ligand Design
The trifluoromethyl-substituted benzoic acid motif is a cornerstone in modern medicinal chemistry for creating novel therapeutic agents. The introduction of fluorine-containing groups is a widely used strategy to modulate the biological activity and pharmacokinetic properties of drug candidates.
The incorporation of a trifluoromethyl (CF3) group into a molecular scaffold is a key design principle in medicinal chemistry. The CF3 group is known for its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity. These characteristics can profoundly influence a molecule's properties. For instance, the presence of a CF3 group can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, it can increase the binding affinity of a ligand to its target protein by altering its electronic profile and participating in favorable interactions. The increased lipophilicity conferred by the CF3 group can also improve a drug's ability to cross cell membranes, potentially enhancing its bioavailability.
While specific examples detailing the use of 4-ethyl-3-(trifluoromethyl)benzoic acid are not prevalent in published literature, its structural analogs are widely used to synthesize a variety of heterocyclic scaffolds with significant biological activity.
Pyrazoles: (Trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have been synthesized and evaluated as potent antibacterial agents. For example, a series of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives showed high potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis often involves the condensation of a substituted acetophenone with a hydrazine derivative, such as 4-hydrazinobenzoic acid, followed by cyclization.
Imidazopyridines: These fused heterocyclic systems are important in medicinal chemistry and have been explored for various therapeutic applications, including as antimalarial and anticancer agents. The synthesis of imidazopyridine-based compounds can involve the use of trifluoromethyl benzoic acids as key intermediates. In one route, an aniline intermediate is reacted with a compound like 3-trifluoromethyl benzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an amide, which then undergoes cyclization to form the imidazole ring.
Salicylanilides: Esters of salicylanilides with 4-(trifluoromethyl)benzoic acid have been synthesized and investigated for their antifungal properties. The synthesis involves an esterification reaction between a parent salicylanilide (B1680751) and 4-(trifluoromethyl)benzoic acid, often facilitated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). The resulting esters have shown activity against various fungal strains.
Benzohomoadamantanes: This rigid, polycyclic scaffold has been used to design potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases. While not using the benzoic acid directly, the synthesis of benzohomoadamantane-derived ureas and thioureas has incorporated the 4-(trifluoromethyl)phenyl moiety, demonstrating the importance of this group in designing ligands for specific biological targets.
The functional groups of this compound are chosen to achieve specific synthetic objectives by modifying the physicochemical properties of the resulting molecules.
| Property | Influence of Functional Groups |
| Lipophilicity | The trifluoromethyl group significantly increases lipophilicity, which can be crucial for enhancing the membrane permeability and oral bioavailability of a potential drug. |
| Metabolic Stability | The robust carbon-fluorine bond in the CF3 group makes it resistant to metabolic degradation, thereby increasing the stability and half-life of the molecule in vivo. |
| Acidity (pKa) | The electron-withdrawing CF3 group increases the acidity of the carboxylic acid, which can affect its reactivity in synthetic transformations and its interaction with biological targets. |
| Solubility | While the CF3 group enhances lipophilicity, the overall solubility of derivatives can be a complex interplay of factors. For instance, some salicylanilide esters of 4-(trifluoromethyl)benzoic acid showed low aqueous solubility, which limited their biological evaluation. |
Utilization in Agrochemical Intermediate Synthesis
The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. Compounds like 4-methyl-3-(trifluoromethyl)benzoic acid are noted as valuable intermediates in the synthesis of agrochemicals. The CF3 group can enhance the efficacy and target specificity of the active ingredient. Given its structural similarities, this compound is a potential precursor for developing new agrochemical agents with tailored properties.
Contribution to Material Science Applications (e.g., polymers, functional materials)
Fluorinated compounds are increasingly used in material science to develop advanced polymers and functional materials. The incorporation of trifluoromethyl groups can bestow desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Intermediates like 4-methyl-3-(trifluoromethyl)benzoic acid are used in formulating advanced polymers and coatings. By extension, this compound could serve as a monomer or modifier in the synthesis of specialty polymers where high durability and resistance to environmental factors are required.
Precursor for Advanced Organic Transformations
As a substituted benzoic acid, this compound is a versatile precursor for a range of advanced organic transformations. The carboxylic acid group can be readily converted into other functional groups, providing access to a wide array of derivatives.
Key Transformations:
Amide Bond Formation: The carboxylic acid can be coupled with various amines to form amides, a fundamental reaction in the synthesis of pharmaceuticals and other biologically active molecules.
Esterification: Reaction with alcohols yields esters, which can be used as prodrugs or as intermediates in further synthetic steps.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in subsequent transformations.
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo further substitution, although the positions will be directed by the existing ethyl and trifluoromethyl groups.
Theoretical and Computational Investigations of 4 Ethyl 3 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 4-ethyl-3-(trifluoromethyl)benzoic acid. These calculations offer a detailed understanding of the molecule's electronic structure and other fundamental characteristics.
Electronic Structure Analysis
The electronic properties of this compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. For similar compounds, such as m-trifluoromethyl benzoic acid, DFT calculations have been employed to analyze these molecular orbitals. nih.gov
The molecular electrostatic potential (MEP) surface is another important aspect of electronic structure analysis. It helps in identifying the regions of a molecule that are rich or poor in electrons, which is useful for predicting how the molecule will interact with other chemical species. For instance, in studies of related molecules like 4-(trifluoromethyl)benzylbromide, MEP surfaces have been mapped using DFT to understand their reactive sites. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional arrangement of atoms in this compound, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis helps identify the most stable arrangement of the molecule. For the related compound m-trifluoromethyl benzoic acid, computational studies have been conducted to determine its conformational stability. nih.gov
Molecular dynamics (MD) simulations provide a way to study the movement of atoms in a molecule over time. This can reveal how the molecule behaves in different environments and how it interacts with other molecules. MD simulations have been used to study various compounds, providing insights into their dynamic behavior and interactions. ajchem-a.commdpi.comnih.gov
Thermodynamic Properties and Enthalpies of Formation
The thermodynamic properties of this compound, such as its enthalpy of formation, can be predicted using computational methods. These properties are important for understanding the molecule's stability and its behavior in chemical reactions. For the related m-trifluoromethyl benzoic acid, thermodynamic functions have been calculated as part of computational analyses. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure and properties.
Vibrational Spectra Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrations of a molecule's chemical bonds. The frequencies of these vibrations are unique to the molecule and can be used for identification. For related molecules like m-trifluoromethyl benzoic acid and 4-(trifluoromethyl)benzylbromide, DFT calculations have been used to predict their vibrational spectra, which were then compared with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This comparison helps in assigning the observed spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a powerful technique for determining the structure of a molecule by measuring the magnetic properties of its atomic nuclei. The chemical shifts in an NMR spectrum are sensitive to the electronic environment of the nuclei. DFT calculations have been used to predict the ¹⁹F NMR chemical shifts of various trifluoromethyl-containing compounds, and these predictions have shown good agreement with experimental data. nih.gov For benzoic acid, DFT has also been used to calculate its electronic properties. vjst.vn
Intermolecular Interactions and Crystal Packing Studies
The most dominant intermolecular interaction governing the crystal structure of carboxylic acids is the hydrogen bond formed by the carboxyl functional group. It is anticipated that this compound molecules would form robust, centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This common and highly stable arrangement results in a supramolecular synthon with a graph-set notation of R²₂(8). researchgate.netnih.gov
This head-to-tail dimer formation is a well-documented feature in the crystal structures of numerous benzoic acid derivatives. researchgate.netnih.gov For instance, crystallographic studies of the related compounds 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid confirm the presence of these R²₂(8) dimers, with short donor-acceptor distances indicative of strong hydrogen bonds. researchgate.netnih.gov The specific geometric parameters of these interactions in the analogous nitro compounds provide a valuable reference for predicting the hydrogen bonding in this compound.
Table 1: Hydrogen Bond Geometries in Analogous Trifluoromethyl-Substituted Benzoic Acids
| Compound | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) | Symmetry Code | Ref |
|---|---|---|---|---|---|---|---|
| 4-nitro-2-(trifluoromethyl)benzoic acid | O-H···O | 0.85 (1) | 1.86 (2) | 2.7042 (14) | 175 (2) | -x+1, -y+1, -z | nih.gov |
| 4-nitro-3-(trifluoromethyl)benzoic acid | O-H···O | 0.83 (2) | 1.82 (2) | 2.6337 (16) | 168 (2) | -x, -y+1, -z | nih.gov |
This table presents data from structurally similar compounds to infer potential interactions for this compound.
These primary hydrogen-bonded dimers then serve as the fundamental building blocks for the extended crystal lattice, organized further by weaker non-covalent interactions.
In the crystal structure of 2-(trifluoromethyl)benzoic acid, C-H···O contacts contribute to the formation of double chains of the primary dimers. nih.gov Similar C-H···O interactions are likely to be present in this compound, further stabilizing the supramolecular assembly.
The trifluoromethyl group is a key participant in weak intermolecular interactions. Due to the high electronegativity of fluorine, C-H···F and F···F contacts are probable. In the crystal structure of 4-nitro-3-(trifluoromethyl)benzoic acid, an intermolecular fluorine-fluorine contact of 2.975 (2) Å is observed. researchgate.net Furthermore, C-F···π interactions, where a fluorine atom interacts with the electron cloud of an adjacent aromatic ring, have been noted in related structures and could contribute to the packing of the title compound. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
While specific computational studies on the reaction mechanisms of this compound are not available, its reactivity can be predicted based on the known chemical behavior of substituted benzoic acids and related trifluoromethylated aromatic compounds. The reactivity is primarily centered on the carboxylic acid group and the aromatic ring.
The carboxylic acid moiety can undergo typical reactions such as esterification, reduction, and conversion to acyl halides. wikipedia.org For example, reaction with an alcohol like ethanol (B145695) under acidic catalysis would lead to the formation of the corresponding ethyl ester, ethyl 4-ethyl-3-(trifluoromethyl)benzoate, via a condensation reaction. organic-chemistry.org The strongly electron-withdrawing trifluoromethyl group (-CF₃) increases the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack. It also increases the acidity of the carboxylic acid proton compared to benzoic acid itself. nih.gov
A significant reaction involving trifluoromethyl-substituted aromatic acids is their conversion to aryl trifluoromethyl ketones. Mechanistic studies on the trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) suggest a pathway involving the in situ formation of a mixed anhydride (B1165640) intermediate. nih.gov This activated intermediate then undergoes nucleophilic addition of the trifluoromethyl group, followed by elimination, to yield the ketone. nih.gov This provides a direct method for transforming the carboxylic acid group. nih.gov
Regarding the aromatic ring, its reactivity towards electrophilic substitution is governed by the directing effects and activating/deactivating nature of the existing substituents. The trifluoromethyl group is a powerful deactivating group and is meta-directing. The ethyl group (-CH₂CH₃) is a weak activating group and is ortho-, para-directing. Given their respective positions:
The -CF₃ group at position 3 strongly deactivates the ring and directs incoming electrophiles to position 5.
The ethyl group at position 4 directs incoming electrophiles to positions 2 and 6.
The combined influence of these groups makes the prediction of regioselectivity for electrophilic substitution complex. A computational transition state analysis would be required to definitively determine the most favorable position for substitution by comparing the activation energies for attack at the different available sites on the aromatic ring. General computational studies on the reaction of benzoic acid with radicals like •OH have shown that addition reactions are generally favored over hydrogen abstraction, with the potential barriers depending on the position of attack.
Advanced Analytical and Spectroscopic Characterization of 4 Ethyl 3 Trifluoromethyl Benzoic Acid and Its Derivatives
X-ray Crystallography for Structural Elucidation
As of now, the specific crystal structure of 4-ethyl-3-(trifluoromethyl)benzoic acid has not been reported in the Cambridge Structural Database. However, analysis of closely related trifluoromethyl- and nitro-substituted benzoic acids provides significant insight into the likely structural characteristics.
For instance, the crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid have been detailed. nih.gov In these structures, the trifluoromethyl group's steric bulk significantly influences the molecule's conformation. nih.gov In 4-nitro-3-(trifluoromethyl)benzoic acid, the nitro group is twisted out of the aromatic plane by approximately 51.3°, while the carboxylic acid group remains nearly coplanar. nih.gov Conversely, in the 2-isomer, the trifluoromethyl group forces the carboxylic acid group to rotate out of the ring plane. nih.gov This suggests that in this compound, the trifluoromethyl group at position 3 would likely cause some degree of torsion, though the steric effect would be balanced against the electronic influence of the ethyl and carboxyl groups.
The crystal structure of a dimolybdenum complex containing 4-(trifluoromethyl)benzoate as a ligand has also been analyzed. nih.gov This study provides valuable data on the bond lengths and angles of the trifluoromethyl-substituted benzoate (B1203000) moiety within a larger coordination complex. nih.gov
A predominant feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net This classic R²₂(8) graph-set motif is a robust and highly predictable supramolecular synthon. researchgate.net It is virtually certain that this compound would also form these characteristic head-to-tail dimers in the solid state, with intermolecular O-H···O hydrogen bonds connecting two molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H), carbon (¹³C), and fluorine (¹⁹F).
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the ethyl group.
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, which may be subject to exchange with residual water in the solvent. wikipedia.org
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear as complex multiplets or distinct doublets and doublets of doublets in the aromatic region (approx. 7.5-8.5 ppm). The specific splitting patterns would depend on the coupling constants between them.
Ethyl Group (-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons (around 2.7-2.9 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm).
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all ten carbon atoms in the molecule.
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon would be found in the downfield region, typically around 165-170 ppm.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the CF₃ group would show a characteristic quartet due to one-bond coupling with the three fluorine atoms.
Ethyl Group Carbons: Signals for the -CH₂- and -CH₃ carbons would appear in the upfield aliphatic region.
Fluorine-19 (¹⁹F) NMR: The ¹⁹F NMR spectrum is a simple and powerful tool for characterizing trifluoromethyl-containing compounds. For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. For related compounds like methyl 4-(trifluoromethyl)benzoate, this signal appears around -63 ppm. rsc.org
The following table provides ¹H and ¹³C NMR data for a related derivative, methyl 4-(trifluoromethyl)benzoate, to illustrate typical chemical shifts.
| Assignment | ¹H NMR (CDCl₃, ppm) rsc.org | ¹³C NMR (CDCl₃, ppm) rsc.org |
| Ar-H | 8.14 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H) | 134.5 (q, J=33 Hz), 130.1, 125.5 (q, J=4 Hz) |
| -COOCH₃ | 3.94 (s, 3H) | 165.9 |
| -CF₃ | - | 123.8 (q, J=271 Hz) |
| -OCH₃ | 3.94 (s, 3H) | 52.6 |
This data is for methyl 4-(trifluoromethyl)benzoate and serves as an example.
While specific 2D NMR studies on this compound are not published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of all proton and carbon signals.
COSY: Would reveal the coupling network between protons, for example, confirming the connectivity between the -CH₂- and -CH₃ protons of the ethyl group and the coupling between adjacent aromatic protons.
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H carbons.
HMBC: Would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, including the carbonyl carbon and the aromatic carbons bonded to the substituents, by observing their long-range correlations with nearby protons. For example, correlations from the methylene protons to the aromatic ring carbons would confirm the position of the ethyl group.
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly useful for identifying functional groups.
For a carboxylic acid like this compound, the infrared spectrum would be dominated by characteristic absorptions. wikipedia.org
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. wikipedia.org
C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch would appear between 1680 and 1725 cm⁻¹. wikipedia.org
C-F Stretches: Strong absorptions associated with the C-F stretching modes of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations usually give strong signals.
The table below shows characteristic IR absorption frequencies for related compounds.
| Functional Group | Compound | Vibrational Mode | Frequency (cm⁻¹) |
| Carboxylic Acid | Benzoic Acid | ν(C=O) | ~1680-1710 |
| ν(O-H) | ~2500-3000 (broad) | ||
| Trifluoromethyl | Ethyl 4-(trifluoromethyl)benzoate | ν(C-F) | ~1328, 1170, 1131 nist.gov |
| Ethyl Group | 4-Ethylbenzoic Acid | ν(C-H) | ~2970, 2875 nist.gov |
This data is compiled from spectra of related compounds to indicate expected regions for the vibrational modes.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry further provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition with high accuracy.
For this compound (C₁₀H₉F₃O₂), the monoisotopic mass is 218.05547 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. In HRMS, the compound is typically ionized using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion. Predicted m/z values for common adducts of this compound in HRMS are shown below. uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 219.06275 |
| [M-H]⁻ | 217.04819 |
| [M+Na]⁺ | 241.04469 |
| [M+K]⁺ | 257.01863 |
| [M+NH₄]⁺ | 236.08929 |
This data is predicted for this compound. uni.lu
In standard electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the known fragmentation of benzoic acids. docbrown.infolibretexts.org Key fragmentation pathways include the loss of the hydroxyl group (-OH) and the carboxylic acid group (-COOH). libretexts.org
A primary fragmentation would be the loss of the hydroxyl radical, resulting in a prominent acylium ion. Another significant fragmentation pathway involves the cleavage of the C-C bond between the phenyl ring and the carboxyl group.
Predicted Fragmentation Pattern for this compound:
m/z 218: The molecular ion [M]⁺•.
m/z 201: Loss of a hydroxyl radical ([M-OH]⁺). libretexts.org
m/z 189: Loss of an ethyl group ([M-C₂H₅]⁺).
m/z 173: Loss of the carboxyl group ([M-COOH]⁺). libretexts.org
Analysis of related compounds like 4-(trifluoromethyl)benzoic acid by MS/MS shows that the [M-H]⁻ ion (precursor m/z 189) readily loses carbon dioxide (44 Da) to form a major fragment at m/z 145. nih.gov A similar loss would be expected for the deprotonated this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
The table below outlines typical parameters for an RP-HPLC method suitable for the analysis of this compound.
| Parameter | Typical Condition | Reference Example |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.orglongdom.org |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.05 M Acetate (B1210297) Buffer (pH 4.4) | longdom.orgthaiscience.info |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | longdom.orgthaiscience.info |
| Elution | Isocratic or Gradient | longdom.orgust.edu |
| Flow Rate | 1.0 mL/min | longdom.orgust.edu |
| Detection | UV at ~230-234 nm | longdom.orgust.edu |
| Column Temperature | 25-35 °C | longdom.orglongdom.org |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound possess low volatility and can exhibit poor peak shape due to their polar nature, making them unsuitable for direct GC analysis. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar derivative, typically an ester. jfda-online.comresearch-solution.com
Common derivatization reagents for carboxylic acids include:
Alkylation Reagents: These reagents, such as BF₃-methanol or diazomethane, convert the carboxylic acid to its corresponding methyl ester. colostate.eduresearch-solution.com This is a widely used and effective method for GC analysis.
Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility. research-solution.comsemanticscholar.org
Once derivatized, the resulting ester (e.g., methyl 4-ethyl-3-(trifluoromethyl)benzoate) can be readily analyzed. The sample is injected into the GC, where the derivative is separated from other components on a capillary column before entering the mass spectrometer for detection and identification. scholarsresearchlibrary.com The interpretation of the resulting mass spectrum involves matching fragmentation patterns against spectral libraries. scholarsresearchlibrary.comjapsonline.com
The table below details a representative set of conditions for GC/MS analysis following derivatization.
| Parameter | Typical Condition | Reference Example |
|---|---|---|
| Derivatization | Esterification (e.g., with BF₃-Methanol) | research-solution.com |
| GC Column | Non-polar capillary column (e.g., ZB-5MS, DB-5) | scholarsresearchlibrary.com |
| Carrier Gas | Helium | scholarsresearchlibrary.comjapsonline.com |
| Injector Temperature | ~250 °C | japsonline.com |
| Oven Program | Temperature ramp (e.g., 70 °C to 260 °C) | scholarsresearchlibrary.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | research-solution.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | hmdb.ca |
Future Research Directions and Emerging Opportunities for 4 Ethyl 3 Trifluoromethyl Benzoic Acid
Exploration of Novel Reaction Methodologies
Future research will likely focus on developing more direct and efficient synthetic routes to 4-ethyl-3-(trifluoromethyl)benzoic acid and its derivatives, moving beyond traditional multi-step processes. One promising avenue is the development of late-stage functionalization techniques. For instance, methods for the direct trifluoromethylation of benzoic acids to yield aryl trifluoromethyl ketones could be adapted. organic-chemistry.orgacs.org Such a strategy might involve the in situ activation of the carboxylic acid group followed by nucleophilic substitution with a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3). organic-chemistry.orgacs.org
Another area for exploration is the development of novel oxidative methods. The synthesis of 4-(Trifluoromethyl)benzoic acid has been achieved with 99% yield by the oxidation of p-trifluorobenzaldehyde using a copper and cobalt co-catalyzed system in water, which is an environmentally friendly approach. chemicalbook.com Investigating similar selective oxidation of a precursor like 4-ethyl-3-(trifluoromethyl)benzaldehyde could provide a high-yielding and greener pathway to the target acid. Furthermore, exploring less common reactions, such as the Kolbe-Schmitt reaction on a suitably substituted phenol (B47542) or the von Richter reaction on a nitrobenzene (B124822) precursor, could lead to unconventional and potentially advantageous synthetic pathways. wikipedia.org
Development of Advanced Catalytic Systems for Synthesis
The synthesis of fluorinated aromatic compounds is heavily reliant on catalysis, and the development of advanced catalytic systems represents a major opportunity. For trifluoromethylated benzoic acids, research could focus on moving beyond established methods, such as the use of copper(I) iodide with sodium trifluoroacetate (B77799), towards more sophisticated systems. researchgate.net Bimetallic catalysis, like the Cu(OAc)₂/Co(OAc)₂ system used for oxidizing p-trifluorobenzaldehyde, demonstrates the potential for synergistic catalytic effects that enhance reaction efficiency and yield. chemicalbook.com
A significant emerging field is the application of enantioselective catalysis to produce chiral derivatives. nih.gov While this compound itself is achiral, its derivatives could possess stereogenic centers. Future work could involve developing organocatalytic or transition-metal-catalyzed methods for the asymmetric synthesis of related compounds, such as α-trifluoromethyl amines or boronic acids. nih.govdigitellinc.com For example, amino acid-derived catalysts are being explored for various asymmetric transformations and could be adapted for derivatives of the target molecule. researchgate.net The use of indium metal in aqueous media for selective reductions also presents a greener alternative to traditional reagents and could be explored for transformations of functional groups on the aromatic ring. orgsyn.org
Integration into Next-Generation Functional Materials
The electronic properties imparted by the trifluoromethyl group make benzoic acid derivatives attractive for materials science. An exciting future direction is the integration of this compound into next-generation functional materials. For example, 3,5-bis(trifluoromethyl)benzoic acid has been successfully used as a chemical additive to passivate defects in perovskite films, enhancing the efficiency and stability of perovskite solar cells. acs.org The specific electronic profile of this compound could be investigated for similar applications in photovoltaics or other organic electronic devices.
Furthermore, the structural motif of benzoic acid is a known building block for liquid crystals. Research on 3- and 4-n-alkanoyloxy benzoic acids has shown that these molecules can form liquid crystalline phases, with properties tunable by the length of the alkyl chain. nih.gov By converting this compound into ester derivatives, it may be possible to create novel liquid crystalline materials whose phase behavior and optical properties are influenced by the unique electronic and steric effects of the ethyl and trifluoromethyl substituents. Other fluorinated benzoic acid derivatives have been used as capping agents for oligothiophenes to create potent inhibitors of the influenza A virus, suggesting potential applications in biomaterials and medicinal chemistry. ossila.com
Computational Design of Enhanced Derivatives for Specific Chemical Functions
Computational chemistry offers powerful tools to guide the synthesis of new molecules with tailored properties, saving significant laboratory time and resources. Future research on this compound will benefit immensely from the use of computational design to create enhanced derivatives for specific chemical functions. Density Functional Theory (DFT) can be employed to explore the nucleophilic and electrophilic sites of the molecule and its potential derivatives, predicting their reactivity. researchgate.net
Conformational analysis using software like Spartan can predict the lowest-energy conformers of derivatives, which is crucial for understanding interactions in biological systems or crystal packing in materials. acs.org For instance, DFT calculations have been used to support experimental findings on the mesomorphic behavior of substituted benzoic acids and to analyze how molecular structure affects spectroscopic properties. nih.govresearchgate.net By modeling derivatives of this compound with different functional groups, researchers can pre-screen candidates for desired electronic properties, such as specific energy band gaps for use in organic semiconductors, or for optimal binding affinity to a biological target. nih.gov
Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Studies
The most profound understanding and application of this compound will emerge from synergistic approaches that integrate synthesis, spectroscopy, and theoretical modeling. This combined strategy allows for a feedback loop where theoretical predictions guide synthetic efforts, and spectroscopic analysis of the resulting compounds validates and refines the computational models.
Studies on other benzoic acid derivatives have successfully used this approach. For example, researchers have combined synthesis with FT-IR, NMR, and UV-Vis spectroscopy, and supported the experimental data with DFT calculations to elucidate structure-property relationships. nih.govresearchgate.net Similarly, the investigation of reactive intermediates in esterification reactions has been accomplished by combining spectroscopic studies with theoretical analysis. researchgate.net For this compound, a future project could involve the computational design of a new derivative for a specific material application (7.4), its synthesis via a novel catalytic method (7.1, 7.2), its incorporation into a device (7.3), and a full characterization using advanced spectroscopic techniques (e.g., solid-state NMR, X-ray crystallography) alongside theoretical analysis to understand its performance on a molecular level. acs.orgnih.gov This holistic approach is essential for accelerating the discovery and development of new applications for this promising compound.
Q & A
Q. What are the common synthetic routes for 4-ethyl-3-(trifluoromethyl)benzoic acid, and what reaction conditions are critical?
The synthesis of this compound typically involves coupling reactions or functional group transformations. A widely used method is the N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling in dry N,N-dimethylformamide (DMF) , which facilitates the formation of ester intermediates that are subsequently hydrolyzed to the carboxylic acid . Key considerations include:
- Anhydrous conditions : To prevent side reactions with moisture-sensitive reagents.
- Temperature control : Reactions are often conducted at 0–25°C to optimize yield and minimize decomposition.
- Purification : Column chromatography or recrystallization is critical to isolate the pure product.
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
The trifluoromethyl (-CF₃) group significantly enhances lipophilicity and metabolic stability , which improves membrane permeability and bioavailability in pharmacological studies. Its strong electron-withdrawing effect also increases the acidity of the benzoic acid moiety (e.g., pKa ~3.6 for analogous compounds), making it more reactive in proton-transfer reactions . In drug design, this group promotes target binding through hydrophobic interactions and fluorine-specific interactions (e.g., with enzyme active sites) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural determination?
Crystallographic analysis of this compound may face challenges like twinning or weak diffraction. Methodological strategies include:
- Software tools : Use SHELXL for small-molecule refinement, which robustly handles high-resolution or twinned data .
- Data validation : Cross-verify results with ORTEP-III for graphical representation of thermal ellipsoids and bond lengths to identify outliers .
- Multi-method cross-checking : Compare X-ray data with NMR or computational modeling (e.g., DFT) to confirm substituent positions and torsional angles.
Q. What methodologies are used to study substituent effects on the acidity of trifluoromethyl-substituted benzoic acids?
The acidity of trifluoromethyl-substituted benzoic acids is studied via:
- Potentiometric titration : Measure pKa values in aqueous or mixed solvents to quantify electronic effects. For example, p-(trifluoromethyl)benzoic acid has a pKa of 3.6 vs. 4.19 for unsubstituted benzoic acid .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) correlate substituent position/electronic effects with experimental pKa.
- X-ray crystallography : Analyze hydrogen-bonding networks in the solid state to understand how crystal packing influences acidity .
Q. How is the interaction between this compound and biological targets analyzed in pharmacological studies?
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors.
- Enzymatic inhibition studies : Monitor kinetic parameters (Km, Vmax) in vitro to assess competitive/non-competitive inhibition.
- Structural biology : Co-crystallize the compound with target proteins (e.g., bacterial enzymes) to resolve binding modes at atomic resolution .
Methodological Challenges and Data Contradictions
Q. How can researchers address conflicting results in reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors.
- In-line analytics : Use FTIR or HPLC to monitor reaction progression and detect intermediates/byproducts .
- Microreactor technology : Improve mixing and heat transfer for consistent yields in large-scale syntheses.
Q. What analytical techniques are recommended for assessing purity and structural integrity post-synthesis?
- GC/MS or LC-MS : Quantify purity and detect trace impurities (<0.1%) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Confirm regiochemistry and assess fluorinated substituent integrity .
- Elemental analysis : Validate empirical formula accuracy, especially for high-purity research-grade samples.
Advanced Applications in Drug Discovery
Q. How is this compound utilized in prodrug design?
- Ester prodrugs : Synthesize ethyl or benzyl esters to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid to evaluate release kinetics.
- Targeted delivery : Conjugate with peptide vectors via carbodiimide chemistry to improve tissue specificity .
Q. What strategies optimize the compound’s selectivity in multi-target pharmacological screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
